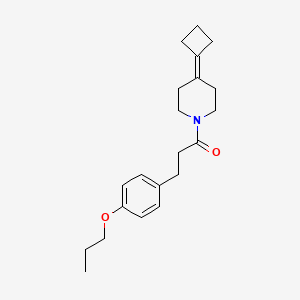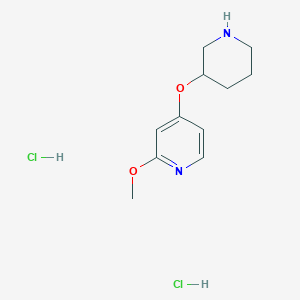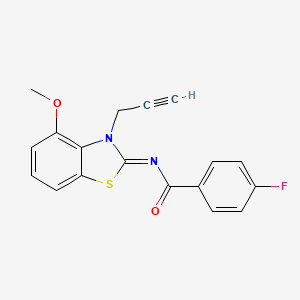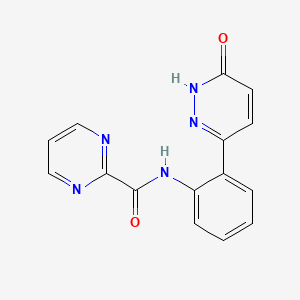
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one, commonly known as CPP, is a chemical compound that has been extensively studied for its scientific research applications. CPP is a synthetic compound that belongs to the class of compounds known as piperidines. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in scientific research.
Mécanisme D'action
CPP acts as a sigma-1 receptor agonist, which means that it activates the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and mitochondrial function. By activating the sigma-1 receptor, CPP can modulate these processes, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
CPP has been shown to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to have neuroprotective effects and can improve cognitive function. These effects are thought to be mediated by the activation of the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP in lab experiments is its high affinity for the sigma-1 receptor. This allows for precise modulation of the receptor, which can be useful in studying its function. However, one limitation of using CPP is that it is a synthetic compound, which means that it may not accurately reflect the function of endogenous ligands that activate the sigma-1 receptor.
Orientations Futures
There are many future directions for the study of CPP and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel compounds that can selectively activate or inhibit the sigma-1 receptor, which could have therapeutic implications for a wide range of diseases. Additionally, the role of the sigma-1 receptor in cancer biology is an area of active research, with potential implications for cancer diagnosis and treatment.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 4-cyclobutylidenepiperidine with 4-propoxybenzaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of CPP.
Applications De Recherche Scientifique
CPP has been extensively used in scientific research as a tool to study the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a wide range of physiological processes, including pain perception, memory, and mood regulation.
Propriétés
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-2-16-24-20-9-6-17(7-10-20)8-11-21(23)22-14-12-19(13-15-22)18-4-3-5-18/h6-7,9-10H,2-5,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQNAVATUYOLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494656.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane](/img/structure/B2494657.png)


![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2494662.png)
![(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2494664.png)


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)
![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B2494672.png)


![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)